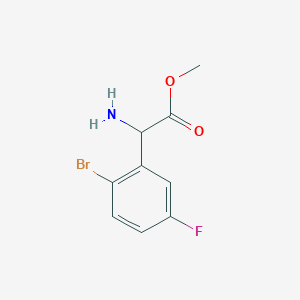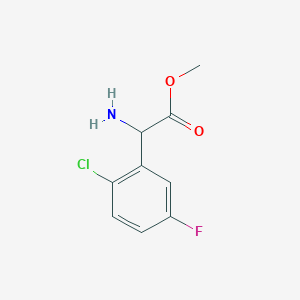![molecular formula C8H6BrNO2 B13052654 (6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)
(6-Bromobenzo[D]isoxazol-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromobenzo[D]isoxazol-3-YL)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromobenzo[D]isoxazol-3-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxybenzoic acid with bromine to form 6-bromobenzoic acid, which is then converted to the corresponding isoxazole through a cyclization reaction with hydroxylamine . The final step involves the reduction of the isoxazole derivative to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions: (6-Bromobenzo[D]isoxazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding benzene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products Formed:
Oxidation: 6-Bromobenzo[D]isoxazol-3-carboxylic acid.
Reduction: 6-Bromobenzo[D]isoxazole.
Substitution: 6-Aminobenzo[D]isoxazol-3-YL)methanol or 6-Thiobenzo[D]isoxazol-3-YL)methanol.
科学的研究の応用
(6-Bromobenzo[D]isoxazol-3-YL)methanol has diverse applications in scientific research:
作用機序
The mechanism of action of (6-Bromobenzo[D]isoxazol-3-YL)methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain . The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
- 6-Fluorobenzo[D]isoxazol-3-YL)methanol
- 6-Chlorobenzo[D]isoxazol-3-YL)methanol
- 6-Iodobenzo[D]isoxazol-3-YL)methanol
Comparison: (6-Bromobenzo[D]isoxazol-3-YL)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions that are not feasible with fluorine or chlorine. Additionally, the size and electronegativity of bromine influence the compound’s biological activity and interaction with molecular targets .
特性
分子式 |
C8H6BrNO2 |
|---|---|
分子量 |
228.04 g/mol |
IUPAC名 |
(6-bromo-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-3,11H,4H2 |
InChIキー |
PVGYYHWSPXBCGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)ON=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


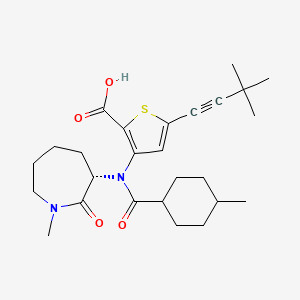
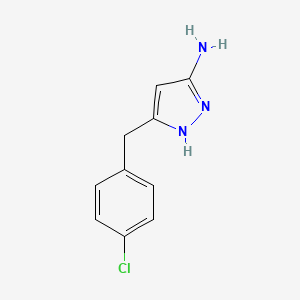
![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)




![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)
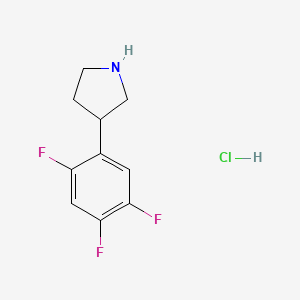
![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)

